6-Chloro-N-isopropylpyridine-2-carboxamide 6-Chloro-N-isopropylpyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 157328-17-1
VCID: VC8077584
InChI: InChI=1S/C9H11ClN2O/c1-6(2)11-9(13)7-4-3-5-8(10)12-7/h3-6H,1-2H3,(H,11,13)
SMILES: CC(C)NC(=O)C1=NC(=CC=C1)Cl
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65 g/mol

6-Chloro-N-isopropylpyridine-2-carboxamide

CAS No.: 157328-17-1

Cat. No.: VC8077584

Molecular Formula: C9H11ClN2O

Molecular Weight: 198.65 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-N-isopropylpyridine-2-carboxamide - 157328-17-1

Specification

CAS No. 157328-17-1
Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
IUPAC Name 6-chloro-N-propan-2-ylpyridine-2-carboxamide
Standard InChI InChI=1S/C9H11ClN2O/c1-6(2)11-9(13)7-4-3-5-8(10)12-7/h3-6H,1-2H3,(H,11,13)
Standard InChI Key VTPROFCDBQZIHA-UHFFFAOYSA-N
SMILES CC(C)NC(=O)C1=NC(=CC=C1)Cl
Canonical SMILES CC(C)NC(=O)C1=NC(=CC=C1)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridine backbone, a six-membered aromatic ring containing one nitrogen atom. At the 2-position, a carboxamide group (-CONH-) is bonded to an isopropyl substituent (-CH(CH₃)₂), while a chlorine atom occupies the 6-position . This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

The IUPAC name, 6-chloro-N-propan-2-ylpyridine-2-carboxamide, reflects this substitution pattern . The canonical SMILES representation, CC(C)NC(=O)C1=NC(=CC=C1)Cl, provides a standardized notation for its atomic connectivity.

Physicochemical Characteristics

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight198.65 g/mol
XLogP3 (Partition Coefficient)2.2
SolubilityModerate in polar organic solvents
Melting PointData not publicly available

The partition coefficient (XLogP3 = 2.2) suggests moderate lipophilicity, indicative of potential membrane permeability . While solubility data remain limited, the compound is typically soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), common solvents for biomedical assays.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves the condensation of 6-chloropyridine-2-carboxylic acid with isopropylamine under reflux conditions. A typical procedure includes:

  • Activation of the carboxylic acid: The acid is treated with a coupling agent such as thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

  • Amidation: Reaction with isopropylamine in an inert solvent (e.g., dichloromethane) yields the carboxamide product.

  • Purification: Recrystallization or column chromatography removes unreacted starting materials and byproducts.

This method achieves yields of 70–85%, with purity exceeding 95% as confirmed by high-performance liquid chromatography (HPLC).

Industrial Optimization

For large-scale production, manufacturers optimize reaction parameters such as temperature, stoichiometry, and catalyst use. Continuous-flow reactors enhance efficiency by minimizing side reactions and improving heat transfer. Post-synthesis, spray drying or freeze-drying may be employed to obtain stable powdered formulations.

Biological Activities and Mechanisms

Antimicrobial Efficacy

6-Chloro-N-isopropylpyridine-2-carboxamide exhibits broad-spectrum antimicrobial activity. Preliminary studies report minimum inhibitory concentrations (MICs) against:

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

The chlorine atom enhances membrane disruption, while the isopropyl group may hinder efflux pump mechanisms. Synergistic effects with β-lactam antibiotics have been observed, suggesting potential for combination therapies.

Therapeutic Applications and Research Frontiers

Drug Development Prospects

The compound’s dual functionality (chlorine and isopropyl groups) makes it a versatile scaffold for medicinal chemistry. Derivatives are being explored as:

  • Kinase inhibitors: Targeting EGFR and VEGFR in oncology.

  • Anti-inflammatory agents: Suppression of COX-2 and TNF-α in murine models.

Challenges and Future Directions

Current limitations include incomplete pharmacokinetic data and potential off-target effects. Future research should prioritize:

  • In vivo toxicity studies: To establish safe dosing regimens.

  • Structure-activity relationship (SAR) analyses: Optimizing substituents for enhanced potency.

Comparative Analysis with Structural Analogues

6-Chloropyridine-2-carboxamide

Removal of the isopropyl group reduces lipophilicity (XLogP3 = 1.4), diminishing antimicrobial efficacy (MIC against S. aureus = 50 μg/mL). This underscores the importance of the isopropyl moiety in membrane penetration.

N-Isopropylpyridine-2-carboxamide

Absence of the chlorine atom abolishes antiviral activity (IC₅₀ > 100 μM against HCV), highlighting the critical role of halogen substitution in viral polymerase binding.

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